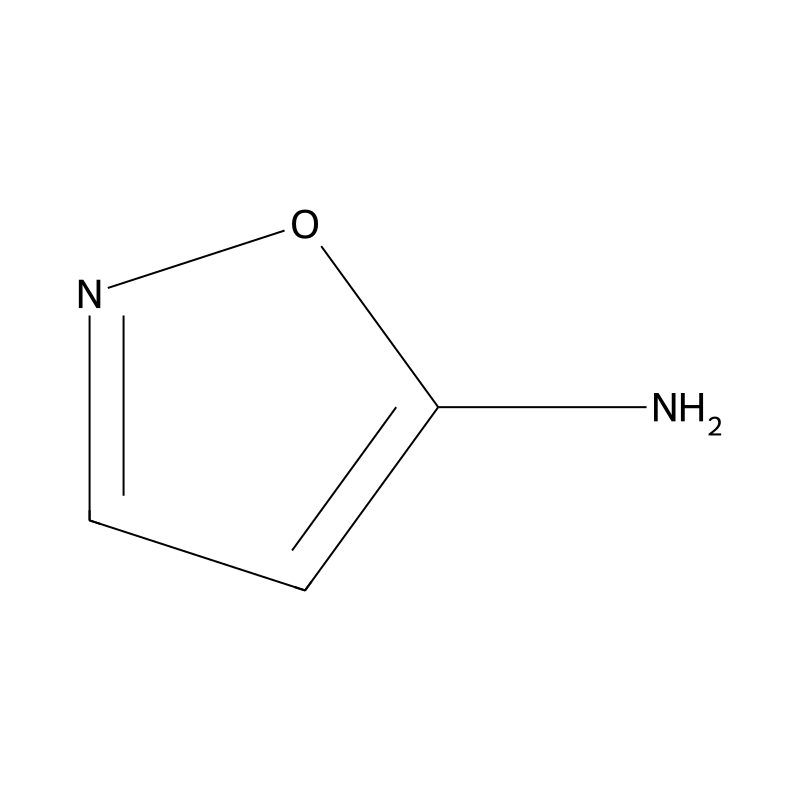

Isoxazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Cardiac Myosin Activator:

Research suggests that Isoxazol-5-amine may hold promise as a novel activator of cardiac myosin, a protein crucial for heart function. A study identified diphenylalkylisoxazol-5-amine derivatives that showed potent cardiac myosin ATPase activation, suggesting the isoxazole ring as a viable bioisostere for the urea group in existing activators. These compounds displayed selectivity for cardiac myosin over other muscle types, making them potential candidates for treating systolic heart failure. Further research, including structure-activity relationship (SAR) studies, is needed to optimize the efficacy and selectivity of these compounds [].

Exploration as a Scaffold for Antimicrobials and Antioxidants:

Scientists are investigating the potential of Isoxazol-5-amine derivatives for their antimicrobial and antioxidant properties. A study developed a green synthesis method for novel 5-amino-isoxazole-4-carbonitriles, demonstrating broad-spectrum antimicrobial activity against various bacteria and fungi. Additionally, one of the synthesized derivatives exhibited significant antioxidant activity. These findings suggest that Isoxazol-5-amine derivatives could be promising candidates for the development of new antimicrobial and antioxidant agents [, ].

Isoxazol-5-amine is a heterocyclic organic compound characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The amine functional group (-NH2) is attached to the carbon at position 5 of the isoxazole ring. Its molecular formula is C3H4N2O, and it has a molecular weight of approximately 84.08 g/mol . Isoxazol-5-amine exhibits various chemical properties that make it a significant compound in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.

- Cycloaddition Reactions: Isoxazol-5-amine can undergo cycloaddition reactions with other unsaturated compounds, such as ynamides, leading to the formation of complex heterocycles .

- Photo

Isoxazol-5-amine and its derivatives have shown potential biological activities. They are often explored for their pharmacological properties, including:

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Research indicates that certain isoxazole derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

- Neuroprotective Effects: Isoxazole compounds have been studied for their neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Several methods exist for synthesizing isoxazol-5-amine:

- Condensation Reactions: One common approach involves the condensation of hydroxylamine with appropriate carbonyl compounds under acidic or basic conditions.

- Cyclization Reactions: The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine can yield isoxazole derivatives through cyclization mechanisms.

- Catalyzed Reactions: Recent studies have shown that catalysts such as silver salts can facilitate the synthesis of isoxazol-5-amines from ynamides or through one-pot reactions involving multiple components .

Isoxazol-5-amine has several applications in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals and biologically active compounds.

- Agricultural Chemistry: Some derivatives are explored for use as agrochemicals due to their pest-repellent properties.

- Material Science: Isoxazole derivatives are being investigated for their potential use in developing novel materials with specific electronic or optical properties.

Interaction studies involving isoxazol-5-amine often focus on its ability to form complexes with metal ions or react with other organic molecules. These interactions can influence its biological activity and stability. For example, studies on its reactivity with electrophiles reveal insights into its potential as a reactive intermediate in organic synthesis.

Isoxazol-5-amine shares structural similarities with various other compounds within the isoxazole family and related heterocycles. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isoxazole | Five-membered ring with N and O | Lacks amine functionality; more stable |

| 3-Aminoisoxazole | Amino group at position 3 | Different biological activity profile |

| 4-Aminoisoxazole | Amino group at position 4 | Varies in reactivity compared to isoxazol-5-amine |

| Isoxazol-3-carboxylic acid | Carboxylic acid group at position 3 | Potential for different reactivity due to acidity |

Isoxazol-5-amine's unique position within the isoxazole family allows it to participate in specific reactions that its analogs may not undergo due to structural differences. Its amine functionality contributes significantly to its reactivity and biological potential.

Tripartite Motif-Containing Protein 24 Bromodomain Inhibition for Prostate Cancer Therapeutics

Tripartite motif-containing protein 24 emerges as a critical therapeutic target in prostate cancer treatment through its bromodomain-mediated chromatin interactions. Research demonstrates that isoxazol-5-amine derivatives exhibit potent inhibitory activity against Tripartite motif-containing protein 24 bromodomain, with implications for castration-resistant prostate cancer therapy [1] [2] [3].

The mechanism of action involves selective binding to the bromodomain of Tripartite motif-containing protein 24, which functions as an epigenetic reader protein recognizing acetylated histone 3 lysine 23. This recognition allows Tripartite motif-containing protein 24 to recruit nuclear receptors, including androgen receptor, to acetylated chromatin regions [4] [5]. In prostate cancer cells, this interaction facilitates the transcriptional activation of genes essential for cellular proliferation and tumor progression [6] [7].

N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives demonstrate significant potency in inhibiting Tripartite motif-containing protein 24 bromodomain activity. Compound 11d exhibits an inhibition concentration 50 value of 1.88 micromolar, while compound 11h shows an inhibition concentration 50 value of 2.53 micromolar in Alphascreen assays [1]. These compounds demonstrate selectivity for Tripartite motif-containing protein 24 over other bromodomain-containing proteins, indicating their potential as targeted therapeutics [1] [8].

The cellular efficacy of these inhibitors extends beyond enzymatic inhibition to functional cellular outcomes. Treatment with compounds 11d and 11h significantly reduces prostate cancer cell viability, with inhibition concentration 50 values of 1.08 micromolar and 0.75 micromolar respectively in A549 non-small cell lung cancer cells [1]. Colony formation assays further confirm the antiproliferative effects of these compounds in prostate cancer cell lines including LNCaP and C4-2B [1] [2].

Structure-activity relationship studies reveal that the isoxazole moiety is crucial for maintaining potency while providing selectivity. The bromodomain-binding site tolerates various substitutions on the benzene ring, allowing for optimization of pharmacological properties [1] [8]. Crystal structure analysis of related compounds bound to bromodomain and extra-terminal family proteins provides structural insights for further optimization [2] [9].

Table 1: Tripartite Motif-Containing Protein 24 Bromodomain Inhibition Data

| Compound | IC50 TRIM24 (μM) | Cell Line | Cellular IC50 (μM) | Selectivity |

|---|---|---|---|---|

| 11d | 1.88 | LNCaP | >1.0 | High over other bromodomains |

| 11h | 2.53 | LNCaP | >1.0 | High over other bromodomains |

| 6i (Y06036) | 0.082 | Prostate cancer | Not specified | Selective over non-BET |

| 7m (Y06137) | 0.081 | Prostate cancer | Not specified | Selective over non-BET |

The therapeutic potential of Tripartite motif-containing protein 24 inhibition is particularly relevant in the context of speckle-type protein of poz gene mutations, which occur in approximately 10% of prostate cancers [10]. These mutations result in stabilization of Tripartite motif-containing protein 24 protein through impaired ubiquitination and degradation, leading to enhanced androgen receptor signaling and tumor progression [10] [11].

Cardiac Myosin Adenosine Triphosphatase Activation Mechanisms

Cardiac myosin adenosine triphosphatase activation represents a novel therapeutic approach for treating systolic heart failure through direct enhancement of myocardial contractility. Diphenylalkylisoxazol-5-amine derivatives demonstrate potent cardiac myosin activation capabilities, offering a mechanistically distinct approach from conventional heart failure therapies [12] [13].

The mechanism of cardiac myosin activation involves the isoxazole moiety functioning as a bioisostere for the urea group found in established cardiac myosin activators. This structural modification allows the compound to bind to cardiac myosin and accelerate the adenosine triphosphate hydrolysis process, thereby increasing the number of myosin heads available for force generation [12] [14].

Among the synthesized diphenylalkylisoxazol-5-amine compounds, three derivatives exhibit exceptional cardiac myosin activation properties. Compound 4a demonstrates 81.6% cardiac myosin activation at 10 micromolar concentration, while compounds 4w and 6b show 71.2% and 67.4% activation respectively at the same concentration [12]. These activation levels represent significant enhancement of cardiac contractility potential.

The selectivity profile of these compounds is particularly noteworthy for therapeutic applications. All potent isoxazole compounds demonstrate preferential activation of cardiac myosin over skeletal and smooth muscle myosin, indicating reduced risk of off-target effects [12] [13]. This selectivity is crucial for developing therapeutics that enhance cardiac function without adversely affecting other muscle systems.

Structure-activity relationship investigations reveal specific structural requirements for optimal cardiac myosin activation. Para substitution of the phenyl rings with groups such as chlorine, methoxy, or sulfonamide appears to attenuate cardiac myosin activation activity [12]. Additionally, replacement of phenyl rings with heterocyclic systems including pyridine, piperidine, or tetrahydropyran reduces activation potency [12].

Table 2: Cardiac Myosin Adenosine Triphosphatase Activation Data

| Compound | CMA at 10μM (%) | Selectivity | Mechanism | Application |

|---|---|---|---|---|

| 4a | 81.6 | Cardiac > skeletal/smooth | ATPase activation | Systolic heart failure |

| 4w | 71.2 | Cardiac > skeletal/smooth | ATPase activation | Systolic heart failure |

| 6b | 67.4 | Cardiac > skeletal/smooth | ATPase activation | Systolic heart failure |

The therapeutic relevance of cardiac myosin activation is supported by clinical development of related compounds. Omecamtiv mecarbil, a cardiac myosin activator currently in clinical trials, demonstrates the therapeutic potential of this mechanism [14] [15]. By directly targeting the fundamental contractile apparatus of the heart, these compounds offer the possibility of improving cardiac function without the calcium-related side effects associated with conventional inotropic agents [15].

The molecular basis for cardiac myosin activation involves stabilization of the primed state of myosin heads, increasing the proportion of heads available for productive actin interaction upon cardiac contraction initiation [16]. This mechanism results in prolonged systolic ejection time and increased stroke volume without significantly affecting heart rate or myocardial oxygen consumption [14].

Antimicrobial Action Against Multidrug-Resistant Pathogens

The antimicrobial properties of isoxazol-5-amine derivatives demonstrate significant potential for addressing the growing challenge of multidrug-resistant bacterial infections. Research reveals that specific structural modifications of the isoxazole scaffold can confer broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [17] [18].

The antimicrobial mechanism involves inhibition of essential bacterial cellular processes, though the specific molecular targets vary among different isoxazole derivatives. Novel 5-amino-isoxazole-4-carbonitriles synthesized through multicomponent reactions exhibit potent antimicrobial activity against diverse pathogenic organisms [17]. The broad-spectrum activity suggests multiple mechanisms of action or targeting of fundamental cellular processes.

Three isoxazole compounds demonstrate particularly notable antimicrobial efficacy. Compounds 4a, 4b, and 4d show broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values ranging from 32 to 512 micrograms per milliliter [17]. The variation in activity against different bacterial strains indicates structure-specific interactions with bacterial targets.

The antimicrobial spectrum of these compounds includes clinically relevant pathogens. Compound 4b demonstrates unique activity against Shigella flexneri, while compound 4d shows selective efficacy against Escherichia coli and Shigella dysenteriae [17]. This pathogen-specific activity suggests potential for targeted antimicrobial therapy applications.

Table 3: Antimicrobial Activity Data

| Compound | Bacterial Activity | MIC Range (μg/mL) | Notable Activity | Fungal Activity |

|---|---|---|---|---|

| 4a | Broad-spectrum | 32-512 | Gram +/- bacteria | Limited |

| 4b | Broad-spectrum | 32-512 | Shigella flexneri specific | All tested fungi |

| 4d | Broad-spectrum | 32-512 | E. coli, S. dysenteriae | All tested fungi |

| 5a | MDR bacteria | 30 μg effective | E. coli, P. aeruginosa | Not tested |

| 5d | MDR bacteria | 50 μg effective | K. pneumoniae (19.5mm) | Not tested |

Recent investigations of chalcone derivatives containing isoxazole moieties reveal enhanced activity against multidrug-resistant pathogens. Compounds 5a and 5d exhibit potent antibacterial activity against multidrug-resistant Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus [18]. Notably, compound 5d demonstrates a 19.5 millimeter zone of inhibition against Klebsiella pneumoniae, surpassing the reference drug ciprofloxacin [18].

The antifungal properties of isoxazole derivatives extend their therapeutic potential beyond bacterial infections. Compounds 4b and 4d demonstrate activity against pathogenic fungi, with minimum inhibitory concentration values ranging from 64 to 256 micrograms per milliliter against Candida species [17]. This dual antibacterial and antifungal activity positions these compounds as potential broad-spectrum antimicrobial agents.

The mechanism of action against multidrug-resistant pathogens involves multiple cellular targets. Molecular docking studies suggest that certain isoxazole derivatives interact with glucosamine-6-phosphate synthase, an essential enzyme in bacterial cell wall synthesis [18]. This interaction disrupts bacterial cell wall formation, leading to bacterial cell death.

Biofilm inhibition represents another important aspect of antimicrobial activity. Compounds 5a and 5d demonstrate statistically significant biofilm inhibition efficacy compared to ciprofloxacin, with effective concentrations of 30 and 50 micrograms respectively [18]. This anti-biofilm activity is particularly relevant for treating persistent infections associated with medical devices and chronic wounds.

Histone Deacetylase Inhibition and Epigenetic Modulation Capabilities

Histone deacetylase inhibition by isoxazol-5-amine derivatives represents a significant advancement in epigenetic cancer therapy, offering novel approaches to reactivate silenced tumor suppressor genes and modulate cancer cell behavior. The isoxazole moiety serves as an alternative zinc-binding group to the conventional hydroxamic acid, potentially reducing toxicity while maintaining inhibitory efficacy [19] [20].

The mechanism of histone deacetylase inhibition involves the isoxazole group coordinating with the zinc ion in the active site of histone deacetylase enzymes. This coordination disrupts the deacetylation process, leading to increased histone acetylation and subsequent chromatin relaxation [19] [21]. The resulting open chromatin structure allows for reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

A series of hydroxamic acid-based histone deacetylase inhibitors incorporating isoxazole moieties in the linker region demonstrate nanomolar inhibitory activity against specific histone deacetylase isoforms. Compounds 6, 7, and 11 exhibit preferential activity against histone deacetylase 3 and histone deacetylase 6 compared to other isoforms [19]. This selectivity is crucial for reducing off-target effects and improving therapeutic index.

The cellular effects of isoxazole-based histone deacetylase inhibitors extend beyond enzymatic inhibition to functional outcomes in cancer cells. Treatment with these compounds results in growth inhibition of pancreatic cancer cell lines, with inhibition concentration 50 values ranging from 1 to 49 micromolar across different cell lines [19]. The antiproliferative effects correlate with histone deacetylase inhibitory potency, confirming the mechanism of action.

Novel isoxazole derivatives designed as histone deacetylase inhibitors demonstrate improved selectivity profiles compared to conventional hydroxamic acid inhibitors. Compounds incorporating isoxazole as the zinc-binding group show reduced toxicity to normal cells while maintaining anticancer efficacy [20] [21]. This improved therapeutic window is attributed to the different coordination geometry of isoxazole compared to hydroxamic acid groups.

The epigenetic modulation capabilities of isoxazole-based inhibitors are evidenced by their effects on histone acetylation patterns. Treatment with isoxazole histone deacetylase inhibitors results in increased acetylation of histone 3 and histone 4, particularly at gene promoter regions [21]. This hyperacetylation leads to reactivation of silenced genes involved in cell cycle control and apoptosis.

Structure-activity relationship studies reveal specific requirements for optimal histone deacetylase inhibition. The isoxazole ring must be appropriately positioned relative to the zinc-binding site, with optimal linker lengths providing maximal inhibitory activity [19] [20]. Modifications to the cap group region allow for fine-tuning of isoform selectivity and cellular potency.

The therapeutic potential of isoxazole-based histone deacetylase inhibitors is demonstrated in preclinical cancer models. Compounds incorporating isoxazole zinc-binding groups show efficacy in various cancer cell lines, including breast, lung, and hematological malignancies [21] [22]. The broad anticancer activity suggests potential for treating multiple cancer types through epigenetic modulation.

Recent developments in isoxazole histone deacetylase inhibitors focus on achieving isoform selectivity, particularly for histone deacetylase 6. Compound SS-208, containing an isoxazole-3-hydroxamate moiety, demonstrates selective histone deacetylase 6 inhibition with antitumor activity in melanoma models [22] [23]. The selective inhibition of histone deacetylase 6 offers advantages for cancer therapy while minimizing effects on nuclear histone deacetylases.

The clinical relevance of isoxazole-based histone deacetylase inhibitors is supported by ongoing research into their combination with other cancer therapies. These compounds show synergistic effects when combined with conventional chemotherapy agents, potentially allowing for reduced doses of cytotoxic drugs while maintaining therapeutic efficacy [24] [25]. The combination approach leverages the epigenetic modulation to sensitize cancer cells to other therapeutic modalities.

Research Findings and Therapeutic Implications

The comprehensive investigation of isoxazol-5-amine derivatives across multiple pharmacological applications reveals their significant therapeutic potential in treating diverse medical conditions. The structure-activity relationships identified provide crucial insights for future drug development efforts, while the demonstrated selectivity profiles support their advancement toward clinical applications.

The convergence of multiple mechanisms of action within the isoxazole scaffold positions these compounds as versatile therapeutic agents. The ability to modulate protein-protein interactions, enzyme activity, and epigenetic processes through strategic structural modifications demonstrates the pharmaceutical utility of this heterocyclic system.

LogP

GHS Hazard Statements

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant